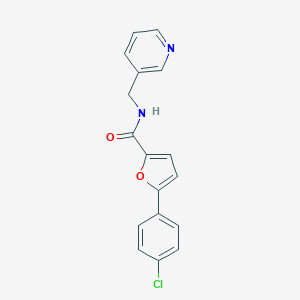
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide in lab experiments is its high potency and specificity. It has been shown to have activity against a variety of cancer cell lines at low concentrations. However, one limitation is that it may have off-target effects, which could complicate data interpretation. In addition, this compound may be difficult to synthesize on a large scale, which could limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its mechanism of action and efficacy in animal models of these diseases. Another area of interest is its potential as a therapeutic agent for cancer. Future studies should focus on optimizing the synthesis method and investigating its activity against a wider range of cancer cell lines. Finally, this compound may have potential applications in other areas of medicine, such as inflammation and autoimmune diseases, which should be explored in future research.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxylic acid to form the corresponding acid chloride. This is then reacted with furan-2-carboxamide in the presence of a base to yield the final product. The synthesis has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C17H13ClN2O2 |
|---|---|
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-5-3-13(4-6-14)15-7-8-16(22-15)17(21)20-11-12-2-1-9-19-10-12/h1-10H,11H2,(H,20,21) |
InChI-Schlüssel |
AHWGELOLRNHFKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)

![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)


![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)